2-Hydroxy-3-methylbut-3-enoic acid

Beschreibung

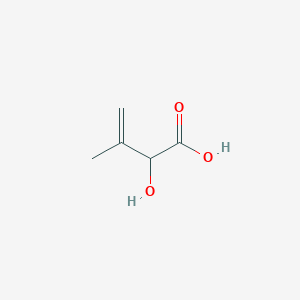

2-Hydroxy-3-methylbut-3-enoic acid is a fascinating, yet not widely commercialized, organic compound that stands at the intersection of several important functional group classifications. As a molecule featuring a carboxylic acid, a hydroxyl group, and a carbon-carbon double bond, it presents a platform for a variety of chemical transformations. Its study is pertinent to understanding structure-reactivity relationships and for the potential synthesis of more complex molecules.

The molecular structure of this compound is defined by a four-carbon backbone. The principal functional group is a carboxylic acid (-COOH) located at one terminus of the chain (C1). A hydroxyl (-OH) group is attached to the second carbon atom (C2), also known as the alpha-carbon. A methyl (-CH3) group and a terminal double bond (=CH2) are both located at the third carbon atom (C3). This arrangement of functional groups imparts specific chemical properties to the molecule. The presence of a chiral center at C2 means that this compound can exist as enantiomers.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C5H8O3 | nih.gov |

| Molecular Weight | 116.11 g/mol | nih.gov |

| CAS Number | 150282-01-2 | nih.gov |

The precise naming of chemical compounds is crucial for avoiding ambiguity, especially when dealing with isomers that have the same molecular formula but different structural arrangements. The IUPAC name, this compound, explicitly defines the location of each functional group and the double bond. nih.gov

A key isomer of the title compound is 2-Hydroxy-2-methylbut-3-enoic acid. While both share the molecular formula C5H8O3, their structures and, consequently, their chemical properties differ significantly. In 2-Hydroxy-2-methylbut-3-enoic acid, both the hydroxyl and methyl groups are attached to the second carbon atom (C2). chemicalbook.com This structural difference eliminates the chiral center that is present in this compound. The double bond in 2-Hydroxy-2-methylbut-3-enoic acid is between C3 and C4.

| Feature | This compound | 2-Hydroxy-2-methylbut-3-enoic Acid |

|---|---|---|

| CAS Number | 150282-01-2 nih.gov | 31572-04-0 chemicalbook.com |

| Position of Hydroxyl Group | C2 | C2 |

| Position of Methyl Group | C3 | C2 |

| Position of Double Bond | C3-C4 | C3-C4 |

| Chirality at C2 | Yes | No |

The parent structures for this compound are the methylbutenoic acids. Specifically, it can be considered a hydroxylated derivative of a methylbutenoic acid. The IUPAC name for the parent alkene would be 3-methylbut-1-ene. The corresponding carboxylic acid, with the double bond at the same position, is not a commonly cited standard name, but the structure is clear.

A more commonly encountered isomer is 3-Methylbut-2-enoic acid (also known as senecioic acid), which has the double bond between C2 and C3. ebi.ac.uk Both of these methylbutenoic acids are isomers and serve as the foundational carbon skeleton for a variety of substituted derivatives, including the hydroxylated compound of focus. The introduction of a hydroxyl group at the C2 position of the hypothetical 3-methylbut-3-enoic acid structure would yield this compound.

Hydroxy-unsaturated carboxylic acids are a significant class of compounds in organic chemistry. Their importance stems from the presence of multiple reactive centers, which allows them to serve as versatile building blocks in synthesis. nih.gov They are precursors to polyesters and have been investigated for their bioactive properties. nih.govgoogle.com

The combination of a carboxylic acid, an alcohol, and an alkene functionality within one molecule opens up numerous synthetic pathways. For instance, the carboxylic acid can undergo esterification, the alcohol can be oxidized or participate in ether formation, and the double bond can undergo addition reactions. sridianti.com Chiral hydroxy acids, in particular, are valuable as precursors for the enantioselective synthesis of complex natural products and pharmaceuticals. nih.gov While specific research on the applications of this compound is not extensively documented in mainstream literature, its structural motifs are found in various natural products and are of interest in the development of new synthetic methodologies. The study of such molecules contributes to a deeper understanding of how the interplay of different functional groups influences chemical reactivity and physical properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-3-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h4,6H,1H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZWIDSMVHMLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614391 | |

| Record name | 2-Hydroxy-3-methylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150282-01-2 | |

| Record name | 2-Hydroxy-3-methylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Hydroxy 3 Methylbut 3 Enoic Acid

Chemo-selective Synthetic Routes

Chemo-selective synthesis of 2-hydroxy-3-methylbut-3-enoic acid necessitates precise control over the reactivity of its multiple functional groups. The presence of a carboxylic acid, a hydroxyl group, and a carbon-carbon double bond requires carefully designed synthetic pathways to avoid unwanted side reactions.

Approaches via Precursors Containing an Isoprene (B109036) Unit

The structural backbone of this compound is closely related to the isoprene unit, a fundamental building block in natural product chemistry. Synthetic strategies can leverage this similarity by starting from readily available isoprene-derived precursors. One notable approach involves the reaction of 3-methylbut-3-enoic acid or 3-methylbut-2-enoic acid with carbonyl compounds. The metalation of these acids followed by reaction with an aldehyde, for instance, can lead to the formation of the desired α-hydroxy acid skeleton. The choice of metal counter-ion and reaction conditions is crucial in directing the regioselectivity of the attack, either at the α-carbon (C-2) or the γ-carbon (C-4) of the butenoate system. Research has shown that the reaction of the dipotassium (B57713) salt of 3-methylbut-2-enoate (B8612036) with benzaldehyde (B42025) can yield hydroxy acids with a cis-configuration of the double bond. wikipedia.org

Another conceptual approach involves the selective oxidation of a suitable isoprene-derived starting material. For example, the diol 3-methyl-3-buten-1,2-diol, which can be derived from isoprene, could theoretically be selectively oxidized at the primary alcohol to the corresponding carboxylic acid, although this requires a highly selective oxidizing agent to differentiate between the primary and secondary hydroxyl groups and to avoid reactions with the double bond.

Functional Group Transformations and Derivatization

The synthesis of this compound can also be achieved through the transformation of other functional groups on a pre-existing carbon skeleton. A plausible route involves the α-hydroxylation of a suitable precursor. For instance, an enolate generated from an ester of 3-methylbut-3-enoic acid could be reacted with an electrophilic oxygen source, such as a peroxide or a specific oxidizing agent, to introduce the hydroxyl group at the C-2 position.

Derivatization of the carboxylic acid and hydroxyl groups can be employed to facilitate purification or to enable further synthetic transformations. For example, the carboxylic acid can be converted to its methyl or ethyl ester, and the hydroxyl group can be protected with a suitable protecting group like a silyl (B83357) ether. These derivatives can be more amenable to chromatographic purification and can prevent unwanted reactions in subsequent synthetic steps. The azide (B81097) displacement of the alcohol that results from a carbonyl-ene reaction provides a facile route towards the synthesis of orthogonally protected amino acids. wikipedia.org

Stereoselective and Asymmetric Synthesis

The C-2 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The development of stereoselective and asymmetric synthetic methods is therefore of high importance, particularly for applications where a single enantiomer is required.

Development of Enantioselective and Diastereoselective Methods

Drawing from the broader field of α-hydroxy acid synthesis, several enantioselective methods can be proposed for this compound. One of the most powerful approaches is the asymmetric reduction of the corresponding α-keto acid, 3-methyl-2-oxobut-3-enoic acid. This reduction can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For instance, chiral borohydride (B1222165) reagents or catalytic systems based on transition metals like ruthenium or rhodium complexed with chiral ligands (e.g., BINAP) have been successfully used for the asymmetric reduction of other α-keto acids to their corresponding α-hydroxy acids with high enantioselectivity. wikipedia.org

Another established strategy is the asymmetric dihydroxylation of a suitable α,β-unsaturated ester precursor, followed by selective oxidation. However, for this compound, this would require a starting material that already contains the desired carbon skeleton.

The table below summarizes some established asymmetric methods for α-hydroxy acid synthesis that could be adapted for this compound.

| Method | Precursor | Reagents/Catalyst | Key Principle |

| Asymmetric Hydrogenation | 3-methyl-2-oxobut-3-enoic acid ester | Ru-BINAP complex | Catalytic reduction with a chiral catalyst to create a stereocenter. wikipedia.org |

| Asymmetric Aldol Reaction | 3-methyl-3-butenal | Chiral enolate or chiral catalyst | Stereoselective formation of the carbon-carbon bond and the hydroxyl group. |

| Sharpless Asymmetric Aminohydroxylation | Ester of 3-methylbut-3-enoic acid | Osmium catalyst, chiral ligand, nitrogen source | Introduction of a hydroxyl and an amino group across the double bond, which could be further modified. nih.gov |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of enantiomerically enriched this compound, a chiral auxiliary could be attached to a precursor, for example, by forming an amide or an ester. The chiral auxiliary would then direct the stereoselective introduction of the hydroxyl group at the α-position.

A well-established approach involves the use of Evans oxazolidinone auxiliaries. wikipedia.org An N-acyl oxazolidinone derived from 3-methylbut-3-enoic acid could be enolized and then reacted with an electrophilic hydroxylating agent. The steric bulk of the auxiliary would favor the approach of the reagent from one face, leading to a diastereoselective hydroxylation. Subsequent cleavage of the auxiliary would then yield the desired enantiomer of this compound.

Another class of effective chiral auxiliaries includes pseudoephedrine amides. nih.gov Similar to the Evans auxiliaries, a pseudoephedrine amide of 3-methylbut-3-enoic acid could be used to direct the stereoselective α-hydroxylation. The table below outlines the general principle of a chiral auxiliary-mediated synthesis.

| Chiral Auxiliary | Precursor | Key Reaction | Advantage |

| Evans Oxazolidinone | N-(3-methylbut-3-enoyl)oxazolidinone | Diastereoselective enolate hydroxylation | High diastereoselectivity, well-established methodology. wikipedia.org |

| Pseudoephedrine | N-(3-methylbut-3-enoyl)pseudoephedrine | Diastereoselective enolate hydroxylation | Crystalline intermediates, straightforward removal of the auxiliary. nih.gov |

| Camphorsultam | N-(3-methylbut-3-enoyl)camphorsultam | Diastereoselective reactions | High stereocontrol in various transformations. |

Biocatalytic and Enzymatic Synthesis Approaches

The key enzymatic transformations in this proposed pathway leading to the intermediate of interest are:

Dehydration of (2,3-dihydroxy-3-methylbutanoyl)-CoA: This step would be catalyzed by a hydratase or a similar enzyme to introduce the double bond.

Formation of (2-hydroxy-3-methylbut-3-enoyl)-CoA: This intermediate is then further processed in the metabolic pathway.

Furthermore, a coupled enzyme system for the production of α-hydroxy-carboxylic acids has been patented, which could potentially be adapted for the synthesis of this compound. google.com Such systems often employ a dehydrogenase to reduce an α-keto acid precursor, with a coupled enzyme for cofactor regeneration.

The table below lists the key enzymes and transformations relevant to the biocatalytic synthesis of this compound.

| Enzyme Class | Transformation | Substrate (Example) | Product |

| Hydratase/Dehydratase | Dehydration | (2,3-dihydroxy-3-methylbutanoyl)-CoA | (2-hydroxy-3-methylbut-3-enoyl)-CoA rsc.org |

| Dehydrogenase | Reduction | 3-methyl-2-oxobut-3-enoic acid | This compound |

| Acyl-CoA Synthetase | CoA ligation | This compound | (2-hydroxy-3-methylbut-3-enoyl)-CoA |

Enzyme-Mediated Transformations

While direct enzymatic synthesis of this compound is not extensively documented in publicly available research, the synthesis of analogous compounds using enzymes provides a strong basis for developing potential biocatalytic routes. The enzymatic synthesis of other α-hydroxy acids and related molecules often employs lyases, oxidoreductases, or hydrolases.

For instance, the enzymatic synthesis of acyloins, which are structurally similar to α-hydroxy ketones, has been achieved using pyruvate (B1213749) decarboxylase. This enzyme catalyzes the ligation of an aldehyde with an acetyl group derived from pyruvate. A relevant example is the synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846) from the reaction of acetaldehyde (B116499) and α-ketoisocaproic acid. researchgate.net This suggests that a similar enzymatic approach could potentially be adapted for the synthesis of this compound, possibly by utilizing a different starting keto-acid.

Another avenue for enzymatic synthesis involves the kinetic resolution of a racemic mixture of a precursor molecule. Lipases are commonly used for this purpose. For example, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a key step in the synthesis of certain pharmaceuticals. nih.gov A similar strategy could theoretically be applied to a racemic precursor of this compound to obtain the desired enantiomer.

The following table summarizes enzymatic transformations of related compounds, which could serve as a model for the synthesis of this compound.

| Enzyme | Substrate(s) | Product | Reference |

| Pyruvate decarboxylase | Acetaldehyde, α-Ketoisocaproic acid | 2-Hydroxy-5-methyl-3-hexanone | researchgate.net |

| Lipase from Pseudomonas fluorescens | Racemic 3-hydroxy-3-phenylpropanonitrile | Enantiomerically pure (S)-3-hydroxy-3-phenylpropanonitrile | nih.gov |

Microbial Production Strategies (referencing transformations of related compounds)

Microbial fermentation presents a promising and sustainable alternative to traditional chemical synthesis for the production of various organic acids. While there are no specific reports detailing the direct microbial production of this compound, the microbial synthesis of structurally similar compounds offers valuable insights into potential metabolic pathways and suitable microorganisms.

One notable example is the production of 2-hydroxy-3-methylbutyric acid by Lactobacillus paracasei BD5115, which was isolated from human milk. frontiersin.org This saturated analog of the target compound is a metabolite produced by the bacterium. The study confirmed its production and its role in promoting the proliferation of intestinal epithelial cells. frontiersin.org This indicates that certain lactic acid bacteria possess the metabolic machinery to synthesize C5 hydroxy acids.

Furthermore, the incorporation of modified hydroxyalkanoates into bioplastics (polyhydroxyalkanoates, PHAs) by various bacteria demonstrates their metabolic versatility. For instance, Alcaligenes eutrophus and Burkholderia cepacia have been shown to incorporate 2-methyl-3-hydroxybutyric acid into a terpolyester when cultivated with tiglic acid as a carbon source. researchgate.net This suggests that precursors with similar carbon backbones can be metabolized by these organisms. Additionally, the presence of 3-hydroxy-2-butenoic acid has been identified as a constituent of PHAs in activated sludge bacteria, further supporting the potential for microbial synthesis of unsaturated hydroxy acids. oup.com

The biosynthesis of these compounds often starts from common metabolic intermediates. For example, the non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (B93329) from dimethylallyl pyrophosphate (DMADP) suggests a potential biological precursor for the C5 backbone of this compound. nih.gov It is conceivable that a microbial strain could be engineered or selected to convert a precursor like DMADP or a related compound into the desired product.

The table below details microbial transformations of related compounds, highlighting potential microorganisms and metabolic pathways that could be explored for the production of this compound.

| Microorganism | Substrate(s) | Product | Reference |

| Lactobacillus paracasei BD5115 | Not specified in detail | 2-Hydroxy-3-methylbutyric acid | frontiersin.org |

| Alcaligenes eutrophus, Burkholderia cepacia | Tiglic acid | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-2-methyl-3-hydroxybutyrate) | researchgate.net |

| Activated sludge bacteria | Not specified in detail | Polyhydroxyalkanoate containing 3-hydroxy-2-butenoic acid | oup.com |

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 3 Methylbut 3 Enoic Acid

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site of reactivity, participating in typical reactions such as esterification and decarboxylation.

Esterification: Like other carboxylic acids, 2-Hydroxy-3-methylbut-3-enoic acid can undergo esterification with alcohols in the presence of an acid catalyst. This reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water. The reaction is reversible, and its equilibrium can be shifted towards the product by removing water as it forms.

Decarboxylation: The presence of the α-hydroxy group and the α,β-unsaturation influences the molecule's stability, particularly concerning decarboxylation—the loss of carbon dioxide. While α,β-unsaturated acids can undergo decarboxylation under thermal conditions, the mechanism often involves isomerization to a β,γ-unsaturated acid, which can then decarboxylate through a cyclic transition state. stackexchange.com However, for α-hydroxy acids, oxidative decarboxylation is a more common pathway. researchgate.netnih.gov For instance, oxidation with reagents like bromine water can lead to the formation of a ketone or aldehyde with the concurrent loss of CO2. researchgate.netcdnsciencepub.com The mechanism in neutral or alkaline conditions is proposed to involve the attack of Br₂ at the carboxylate anion, facilitated by the base-catalyzed removal of the hydroxyl proton. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Feature |

| Esterification | Alcohol, Acid Catalyst | Ester | Nucleophilic acyl substitution |

| Decarboxylation | Heat (Pyrolysis) | Alkene | Isomerization to β,γ-unsaturated acid followed by cyclic transition state stackexchange.com |

| Oxidative Decarboxylation | Oxidizing agents (e.g., Br₂) | Aldehyde/Ketone + CO₂ | Attack of oxidant at the carboxylate researchgate.net |

Transformations Involving the Secondary Hydroxyl Group

The secondary hydroxyl (-OH) group at the C2 position is susceptible to both oxidation and elimination reactions.

Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto acid, 3-methyl-2-oxobut-3-enoic acid. This transformation is a key reaction in the metabolism of related α-hydroxy acids. nih.gov Various oxidizing agents can achieve this, though chemoselectivity is crucial to avoid cleaving the C-C bond. nih.gov For example, nitroxyl-radical-catalyzed aerobic oxidation has proven effective for the chemoselective conversion of α-hydroxy acids to α-keto acids, tolerating other functional groups like alkenes. acs.org

Dehydration: Acid-catalyzed dehydration of the alcohol can occur, leading to the formation of a more conjugated system. The protonation of the hydroxyl group turns it into a good leaving group (water). libretexts.org Subsequent elimination of a proton from an adjacent carbon can lead to the formation of a diene. Due to the stability of the conjugated product, this reaction is often favored under heating with a strong acid. libretexts.org

Reactivity of the Terminal Alkene (Olefinic Moiety)

The terminal double bond (C=C) is a site of high electron density, making it prone to electrophilic addition reactions. The regiochemistry of these additions is a key consideration.

Regioselective Additions (e.g., Nucleophilic Addition)

Electrophilic additions to the alkene proceed via the formation of a carbocation intermediate. The stability of this intermediate dictates the regiochemical outcome, as described by Markovnikov's rule. rutgers.eduleah4sci.com

Markovnikov Addition: In the addition of protic acids like HBr, the proton (electrophile) will add to the terminal carbon (C4) of the double bond. This is because this carbon is less substituted, leading to the formation of a more stable tertiary carbocation at the C3 position. chemistrysteps.com The subsequent attack by the nucleophile (e.g., Br⁻) on this tertiary carbocation yields the Markovnikov product. leah4sci.com Similarly, acid-catalyzed hydration would place a hydroxyl group at the more substituted C3 position. chemistrysteps.com

Anti-Markovnikov Addition: In specific cases, the addition can proceed in an anti-Markovnikov fashion. A notable example is the radical addition of HBr in the presence of peroxides. libretexts.org The reaction is initiated by the formation of a bromine radical, which attacks the less substituted terminal carbon to generate a more stable tertiary carbon radical at C3. libretexts.org This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product. Another key anti-Markovnikov reaction is hydroboration-oxidation, which would install a hydroxyl group on the less substituted terminal carbon. libretexts.org

| Addition Type | Reagents | Product Regiochemistry | Intermediate |

| Markovnikov | HBr, HCl, H₂O/H⁺ | Halide or OH adds to C3 | More stable (tertiary) carbocation at C3 rutgers.edu |

| Anti-Markovnikov | HBr, ROOR (peroxide) | Br adds to C4 | More stable (tertiary) radical at C3 libretexts.org |

| Anti-Markovnikov | 1. BH₃ 2. H₂O₂, NaOH | OH adds to C4 | Boron adds to the less hindered C4 libretexts.org |

Cyclization Reactions (e.g., lactone formation for related structures)

Intramolecular reactions between the different functional groups are possible. Lactonization, the formation of a cyclic ester, is a prominent example. wikipedia.orgbyjus.com While this compound itself would form a strained four-membered β-lactone, related structures readily undergo cyclization to form more stable five-membered (γ) or six-membered (δ) lactones. wikipedia.org For instance, if the double bond were to be hydrated via an anti-Markovnikov addition to yield 2,4-dihydroxy-3-methylbutanoic acid, a subsequent intramolecular esterification could readily form a γ-lactone.

In related unsaturated fatty acids, acid-catalyzed reactions can promote cyclization to δ-lactones. google.comgoogle.com This often involves the initial protonation of the double bond followed by intramolecular attack by the carboxylic acid oxygen. Halolactonization is another method where an alkene is treated with a halogen (like I₂) and a base, leading to the formation of a halonium ion intermediate which is then captured intramolecularly by the carboxylate to form a lactone.

Reductive and Oxidative Transformations

The molecule can undergo various reduction and oxidation reactions affecting its different functional groups.

Reductive Transformations: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) can reduce the carbon-carbon double bond to yield 2-hydroxy-3-methylbutanoic acid. vanderbilt.edutcichemicals.com This reaction typically occurs via syn-addition of hydrogen across the double bond. vanderbilt.edu More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the carboxylic acid and the alkene, ultimately yielding a diol. The reduction of the carboxylic acid proceeds to a primary alcohol. byjus.com

Oxidative Transformations: As mentioned previously, the secondary alcohol can be oxidized to an α-keto acid. acs.org Vigorous oxidation, for example with hot, concentrated potassium permanganate, can lead to the cleavage of the carbon-carbon double bond. This oxidative cleavage would break the molecule into smaller carboxylic acid or ketone fragments. Ozonolysis is a milder method for cleaving the double bond, which, depending on the workup conditions, can yield aldehydes or ketones. vanderbilt.edu

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Hydroxy 3 Methylbut 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Hydroxy-3-methylbut-3-enoic acid, various NMR experiments are used to assign the structure and determine its stereochemistry.

Nuclear Overhauser Effect (NOE) experiments are crucial for determining the spatial proximity of protons, which is key to stereochemical and configurational analysis. For instance, irradiation of the methyl proton signal should show an NOE enhancement for the adjacent vinylic proton and the alpha-proton (C2-H), confirming their cis or trans relationship and spatial arrangement.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxyl (-COOH) | 10.0 - 13.0 | Singlet (broad) | Exchangeable with D₂O. |

| Vinylic (=CH₂) | 4.9 - 5.2 | Multiplet | Two distinct signals expected for the geminal protons. |

| Alpha (-CH(OH)) | 4.2 - 4.5 | Singlet or Doublet | Coupling to the hydroxyl proton may be observed. |

| Hydroxyl (-OH) | 2.0 - 5.0 | Singlet (broad) | Exchangeable with D₂O. |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the definitive assignment of the carbonyl, olefinic, and aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Olefinic C (quaternary, C3) | 140 - 145 |

| Olefinic C (methylene, C4) | 110 - 115 |

| Alpha C (C-OH, C2) | 70 - 75 |

To confirm the assignments from 1D NMR and fully establish the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, for example, confirming the coupling between the hydroxyl proton and the alpha-proton on C2.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to the carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure. For example, correlations would be expected from the methyl protons to the olefinic carbons (C3 and C4) and the alpha-carbon (C2), and from the alpha-proton to the carbonyl carbon (C1).

Mass Spectrometry for Precise Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₈O₃), high-resolution mass spectrometry (HRMS) can determine its precise mass. The computed monoisotopic mass is 116.047344113 Da. nih.gov

Electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is predictable based on the functional groups present. libretexts.orgmiamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Proposed Fragmentation |

|---|---|---|

| 116 | [C₅H₈O₃]⁺ | Molecular Ion ([M]⁺) |

| 99 | [C₅H₇O₂]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid group ([M-17]). |

| 98 | [C₅H₆O₂]⁺ | Loss of water (H₂O) from the alcohol and adjacent position ([M-18]). |

| 71 | [C₄H₇O]⁺ | Loss of the carboxyl group (•COOH) ([M-45]). |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption of specific frequencies of infrared light corresponds to the vibrations of particular bonds and functional groups. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (broad) | Carboxylic Acid | 2500 - 3300 |

| O-H Stretch (broad) | Alcohol | 3200 - 3600 |

| C-H Stretch | Alkene (=C-H) | 3010 - 3100 |

| C-H Stretch | Alkane (-C-H) | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 |

| C=C Stretch | Alkene | 1640 - 1680 |

| C-O Stretch | Alcohol/Acid | 1050 - 1250 |

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, LC)

Chromatographic methods are essential for the separation of this compound from reaction byproducts or complex mixtures and for assessing its purity. cnrs.fr

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is well-suited for analyzing polar, non-volatile compounds like carboxylic acids. A C18 column with an acidic aqueous mobile phase (e.g., water/acetonitrile with formic acid) would typically be used. Detection is commonly achieved with a UV detector (as the double bond and carbonyl group are chromophores) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Due to the low volatility and high polarity of the carboxylic acid and alcohol functional groups, direct analysis of this compound by GC is challenging. Derivatization is usually required to convert it into a more volatile and thermally stable compound, such as its methyl ester or a silylated derivative. nist.gov GC analysis, often coupled with a mass spectrometer (GC-MS), provides excellent separation and powerful identification capabilities.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-3-butenoic acid methyl ester |

| Atorvastatin 3-Deoxyhept-2-Enoic Acid |

| 3-O-TOLYL-BUT-2-ENOIC ACID |

| 2-CYANO-3-METHYL-BUT-2-ENOIC ACID |

| 3-(Quinolin-6-yl)prop-2-enoic acid |

| 3-METHYL-BUT-2-ENOIC ACID 2-METHOXY-ETHYL ESTER |

| 2-CYANO-3-PHENYL-BUT-2-ENOIC ACID ETHYL ESTER |

| 2-AMINO-3-THIOCYANATO-BUT-2-ENOIC ACID ETHYL ESTER |

| 3-hydroxy-3-methyl-2-butanone |

| methyl 2-hydroxybenzoate |

| Formic acid |

| Acetonitrile |

| Lactic acid |

| Glycolic acid |

| 2-hydroxybutyric acid |

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 3 Methylbut 3 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure of 2-hydroxy-3-methylbut-3-enoic acid. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the electron distribution within the molecule, which in turn governs its chemical behavior. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are used to approximate the solutions to the Schrödinger equation for the molecule.

These calculations yield a wealth of information about the molecule's fundamental properties. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the presence of both a carboxylic acid and an alkene functional group, along with a hydroxyl group, leads to a complex and interesting molecular orbital picture.

The distribution of electron density can be visualized through molecular orbital plots, which show the regions in space where electrons are most likely to be found. Furthermore, electrostatic potential maps can be generated to identify the electron-rich and electron-poor regions of the molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be electron-rich, while the carbonyl carbon and the protons are electron-poor.

Table 1: Computed Molecular Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.11 g/mol |

| Exact Mass | 116.047344113 Da |

| XLogP3-AA | -0.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Tautomer Count | 4 |

| Covalently-Bonded Unit Count | 1 |

This table contains data computed by PubChem.

Density Functional Theory (DFT) Applications in Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for predicting the spectroscopic parameters of molecules like this compound. DFT methods calculate the electron density of a system to determine its energy and other properties.

One of the most powerful applications of DFT is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities. These predicted spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

DFT is also widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy. These predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the molecule. For this compound, DFT calculations would help to assign the specific chemical shifts to each of the distinct protons and carbons in its structure.

Table 2: Predicted Spectroscopic Data for a Related Unsaturated Carboxylic Acid (trans-Crotonic Acid) using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3580 | 3575 |

| C=O stretch | 1735 | 1725 |

| C=C stretch | 1655 | 1650 |

| C-H bend (alkene) | 970 | 968 |

This table presents illustrative data for a similar compound to demonstrate the predictive power of DFT for spectroscopic parameters.

Molecular Dynamics and Conformational Analysis

The flexibility of this compound, particularly around its single bonds, means that it can exist in various spatial arrangements or conformations. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface of the molecule and identify its stable conformers.

MD simulations model the movement of atoms and molecules over time based on classical mechanics. By simulating the molecule's behavior at a given temperature, researchers can observe its dynamic conformational changes and identify the most frequently adopted shapes. This provides a more realistic picture of the molecule's structure in a given environment, such as in solution.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) |

| 1 (Staggered) | 180° | 0.0 |

| 2 (Gauche) | 60° | 1.2 |

| 3 (Eclipsed) | 0° | 4.5 |

This table provides a hypothetical example of the kind of data that would be generated from a conformational analysis, illustrating the energy differences between possible conformers.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states.

Transition state modeling involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Computational methods like DFT can be used to optimize the geometry of the transition state and calculate its energy.

For this compound, several reactions could be studied using these methods. For example, the mechanism of its esterification, the addition of electrophiles to the double bond, or its participation in pericyclic reactions could be investigated. By understanding the detailed steps of these reactions at a molecular level, it is possible to predict reaction outcomes, design better catalysts, and control the stereochemistry of the products.

Table 4: Illustrative Calculated Activation Energies for a Reaction of a Carboxylic Acid

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| Protonation | Carboxylic Acid + H⁺ | TS1 | Protonated Carboxylic Acid | 5.2 |

| Nucleophilic Attack | Protonated Carboxylic Acid + Methanol | TS2 | Tetrahedral Intermediate | 15.8 |

| Proton Transfer | Tetrahedral Intermediate | TS3 | Protonated Intermediate | 3.1 |

| Elimination | Protonated Intermediate | TS4 | Ester + H₂O + H⁺ | 10.5 |

This table provides an illustrative example of the kind of data that can be obtained from transition state modeling of a reaction involving a carboxylic acid, such as esterification.

An article focusing on the chemical compound this compound.

Biosynthesis and Metabolic Pathways Involving 2 Hydroxy 3 Methylbut 3 Enoic Acid

The biosynthesis and metabolism of 2-hydroxy-3-methylbut-3-enoic acid and its related compounds are integral to several key biological processes, particularly in microbial and plant systems. These pathways involve a variety of enzymes and coenzyme derivatives that facilitate the transformation of this and structurally similar molecules.

Applications of 2 Hydroxy 3 Methylbut 3 Enoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Chiral Synthon and Building Block

In organic synthesis, a "building block" refers to an organic molecule with functional groups that can be used for the modular assembly of larger molecular structures sigmaaldrich.com. 2-Hydroxy-3-methylbut-3-enoic acid is a prime example of such a building block due to its possession of three distinct reactive sites: a carboxylic acid, a secondary alcohol (hydroxyl group), and a vinyl group (carbon-carbon double bond).

The carbon atom to which the hydroxyl group is attached (C2) is a stereocenter, meaning the compound can exist as two different enantiomers. This chirality is of paramount importance in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms can determine a molecule's biological activity or material properties. When used in synthesis to introduce a specific stereocenter into a target molecule, it is referred to as a chiral synthon. The ability to use enantiomerically pure forms of this acid allows for asymmetric synthesis, leading to the production of single-enantiomer drugs or other fine chemicals.

The versatility of this compound as a building block stems from the different chemistries that can be performed at each of its functional groups, as detailed in the table below.

Table 2: Reactive Sites and Synthetic Potential of this compound

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Carboxylic Acid | C1 | Esterification, Amide bond formation, Reduction to alcohol, Decarboxylation |

| Hydroxyl Group | C2 | Oxidation to ketone, Ether formation, Esterification, Protection/Deprotection |

| Alkene | C3-C4 | Hydrogenation, Halogenation, Epoxidation, Polymerization, Hydroboration-oxidation |

Precursor in the Total Synthesis of Complex Natural Products (e.g., carotenoids)

The total synthesis of complex natural products is a significant area of organic chemistry that showcases the power of synthetic strategies organicchemistrydata.org. While the direct use of this compound as a starting material in the documented total synthesis of carotenoids is not prominent in surveyed literature, its structure is noteworthy. The molecule's five-carbon backbone is a variation of an isoprene (B109036) unit, the fundamental building block of all terpenoids, which include the vast family of carotenoids.

Its potential as a precursor lies in its ability to introduce a functionalized and chiral five-carbon segment into a growing molecular chain. In principle, it could be modified and coupled with other molecules to construct the polyene chain characteristic of carotenoids. For instance, the synthesis of some natural chalcones has involved the incorporation of a 2-hydroxy-3-methyl-3-butenyl group into a larger structure nih.gov. Although this does not represent the use of the acid as a primary precursor, it demonstrates the utility of this particular structural motif in natural product synthesis nih.gov.

Development of Novel Molecular Scaffolds and Organic Intermediates

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of diverse compounds mdpi.com. The development of new scaffolds is crucial for drug discovery and materials science. Due to its multiple functional groups, this compound is an excellent candidate for generating novel molecular scaffolds and valuable organic intermediates.

Chemists can selectively react one functional group while leaving the others intact for subsequent transformations. For example:

The carboxylic acid can be converted into an ester or amide, which can then serve as a handle for further reactions.

The alkene can undergo reactions like ozonolysis to yield a ketone and a formaldehyde (B43269) unit, fundamentally changing the carbon skeleton.

The hydroxyl group can be used to form ethers or be inverted to its opposite stereochemistry, allowing access to different diastereomers of a larger molecule.

Through a series of controlled chemical steps, the simple acyclic frame of this compound can be transformed into complex cyclic or heterocyclic scaffolds, which are common cores in many biologically active molecules.

Potential in Polymer and Specialized Material Development

The functional groups on this compound make it a promising, albeit not yet widely documented, monomer for the development of novel polymers and specialized materials. The presence of both a polymerizable double bond and condensation-ready functional groups (hydroxyl and carboxylic acid) allows for multiple polymerization strategies.

Addition Polymerization: The terminal alkene (vinyl group) can participate in free-radical or controlled radical polymerization to form a polymer with a polyalkane backbone and pendant carboxylic acid and hydroxyl groups. These functional side-chains could be used for subsequent cross-linking or for imparting specific properties like hydrophilicity or for attaching other molecules.

Condensation Polymerization: The hydroxyl and carboxylic acid groups can react intermolecularly to form polyesters. This could be a self-polymerization process or a co-polymerization with other diols or diacids. The resulting polyesters would contain a pendant vinyl group on each repeating unit, which could be used for post-polymerization modification, such as UV curing or cross-linking to create thermoset materials.

The combination of these features could lead to the development of functional materials such as biodegradable plastics, hydrogels, or specialized coatings and adhesives.

Table 3: Potential Polymer Applications for this compound

| Polymerization Method | Resulting Polymer Type | Potential Properties & Applications |

|---|---|---|

| Addition Polymerization | Poly(2-carboxy-2-hydroxy-3-methyl-butane) | Water-soluble or water-swellable polymers; hydrogels; functional additives. |

| Condensation (Self-Polymerization) | Polyester with pendant vinyl groups | Reactive resins; cross-linkable materials for coatings and composites; biodegradable materials. |

| Condensation (Co-polymerization) | Copolyesters with tailored properties | Engineering plastics with tunable thermal and mechanical properties; functional biomaterials. |

Structure Reactivity and Molecular Interaction Studies of 2 Hydroxy 3 Methylbut 3 Enoic Acid and Its Analogues

Influence of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of 2-hydroxy-3-methylbut-3-enoic acid is intrinsically linked to its molecular architecture. The interplay between the carboxyl, hydroxyl, and vinyl groups dictates its behavior in chemical reactions.

The presence of the α-hydroxyl group and the C3-methyl group influences the electronic and steric environment of the molecule. The methyl group, being electron-donating, can affect the reactivity of the adjacent double bond. In comparison to its unmethylated analogue, 2-hydroxybut-3-enoic acid, the methyl substituent in this compound can be expected to influence the rate and regioselectivity of addition reactions across the double bond. For instance, in electrophilic additions, the methyl group can stabilize a potential carbocation intermediate at the C3 position.

The reactivity of the double bond is a key feature of this molecule. As an unsaturated carboxylic acid, it can undergo reactions typical of both alkenes and carboxylic acids. However, the proximity of the hydroxyl and carboxyl groups can lead to unique reactivity patterns. For example, under certain conditions, intramolecular cyclization reactions to form lactones (cyclic esters) may be possible.

The isomer, 2-hydroxy-3-methylbut-2-enoic acid, where the double bond is conjugated with the carboxylic acid, exhibits a different reactivity profile. nih.gov This α,β-unsaturated system is susceptible to nucleophilic conjugate addition (Michael addition) at the β-carbon, a reaction pathway less favored in the non-conjugated this compound.

The saturated analogue, 2-hydroxy-3-methylbutyric acid, lacks the reactivity associated with the double bond and primarily undergoes reactions characteristic of α-hydroxy acids, such as oxidation of the hydroxyl group or esterification of the carboxyl group.

A summary of the key structural features and their influence on reactivity is presented in Table 1.

Table 1: Influence of Structural Features on the Reactivity of this compound and its Analogues

| Structural Feature | Compound | Influence on Reactivity |

|---|---|---|

| Terminal Double Bond | This compound | Site for electrophilic addition, polymerization, and potential cyclization reactions. |

| α-Hydroxyl Group | This compound | Can participate in esterification, oxidation, and can influence the reactivity of the adjacent carboxyl group. |

| C3-Methyl Group | This compound | Electron-donating group that can influence the regioselectivity and rate of reactions at the double bond. Provides steric hindrance. |

| Conjugated Double Bond | 2-Hydroxy-3-methylbut-2-enoic acid | Activates the β-carbon for nucleophilic conjugate addition. nih.gov |

| Saturated Carbon Chain | 2-Hydroxy-3-methylbutyric acid | Lacks the reactivity of the double bond; undergoes reactions typical of α-hydroxy acids. |

Investigations into Molecular Recognition and Binding with Biological Systems (e.g., enzyme active sites)

The specific arrangement of functional groups in this compound allows for a variety of non-covalent interactions, which are crucial for its recognition and binding by biological macromolecules such as enzymes. The carboxylate group can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine and lysine (B10760008) in an enzyme's active site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with various amino acid side chains or the peptide backbone. The methyl group can participate in hydrophobic interactions within a nonpolar pocket of the active site.

While direct studies on the binding of this compound to enzymes are not extensively reported, insights can be drawn from studies on structurally related molecules. For example, molecular docking studies of 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) (HMBPP), a structurally similar intermediate in the MEP pathway of isoprenoid biosynthesis, with its cognate enzyme, HMBPP reductase, have revealed key interactions. nih.gov These studies highlight the importance of the hydroxyl and phosphate (B84403) groups for anchoring the molecule within the active site.

Extrapolating from this, it can be hypothesized that the carboxylate and hydroxyl groups of this compound would be critical for its binding to a hypothetical enzyme active site. The stereochemistry at the C2 chiral center would also be a significant determinant for specific binding, as enzymes are highly stereoselective.

The potential for molecular recognition is summarized in the interactive table below.

Table 2: Potential Molecular Interactions of this compound with a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residues in Enzyme Active Site | Type of Interaction |

|---|---|---|

| Carboxylate (-COO⁻) | Arginine (Arg), Lysine (Lys), Histidine (His) | Ionic Interaction (Salt Bridge) |

| Hydroxyl (-OH) | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Histidine (His) | Hydrogen Bonding (Donor and Acceptor) |

| Methyl (-CH₃) | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala), Phenylalanine (Phe) | Hydrophobic Interaction |

| Vinyl Group (-CH=CH₂) | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) | π-π Stacking or π-Alkyl Interactions |

Mechanistic Insights into Biological Transformations

The biological transformations of this compound are not well-elucidated. However, based on its structure, several plausible metabolic pathways can be proposed, drawing parallels from the metabolism of other unsaturated carboxylic acids and related compounds.

One potential transformation is the saturation of the double bond to yield 2-hydroxy-3-methylbutyric acid. This reaction could be catalyzed by a reductase enzyme, analogous to enoate reductases. 2-Hydroxy-3-methylbutyric acid is a known metabolite found in human urine and is associated with certain metabolic disorders.

Another possibility is the oxidation of the α-hydroxyl group to form an α-keto acid, specifically 3-methyl-2-oxobut-3-enoic acid. This transformation would likely be catalyzed by an α-hydroxy acid dehydrogenase.

Furthermore, the molecule could undergo degradation through pathways involving the cleavage of the carbon-carbon double bond. For instance, a dioxygenase could catalyze the cleavage of the double bond, leading to smaller, more readily metabolizable fragments. This is conceptually similar to the meta-cleavage pathways observed in the bacterial degradation of aromatic compounds like 2,3-dihydroxybenzoate, where a dioxygenase cleaves the aromatic ring. nih.gov

It is also conceivable that this compound could be activated to its coenzyme A (CoA) thioester, 2-hydroxy-3-methylbut-3-enoyl-CoA. This activation would make it a substrate for a variety of enzymes involved in fatty acid metabolism and other metabolic pathways.

A hypothetical overview of potential biological transformations is presented below.

Table 3: Plausible Biological Transformations of this compound

| Transformation | Potential Enzyme Class | Product |

|---|---|---|

| Reduction of Double Bond | Enoate Reductase | 2-Hydroxy-3-methylbutyric acid |

| Oxidation of α-Hydroxyl Group | α-Hydroxy Acid Dehydrogenase | 3-Methyl-2-oxobut-3-enoic acid |

| Cleavage of Double Bond | Dioxygenase | Smaller carbonyl compounds |

| Thioesterification | Acyl-CoA Synthetase | 2-Hydroxy-3-methylbut-3-enoyl-CoA |

Q & A

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC values. Cluster-adjusted ANOVA accounts for repeated measures in longitudinal toxicity assays. Bayesian hierarchical models address variability in biological replicates .

Q. How can crystallographic data resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement determines absolute configuration. Pair with circular dichroism (CD) spectroscopy to correlate crystallographic data with chiral optical activity.

Handling and Safety in Academic Research

Q. What engineering controls mitigate risks during large-scale synthesis?

- Methodological Answer : Use explosion-proof fume hoods with HEPA filtration for volatile intermediates. Implement automated pressure monitoring in reactors to prevent exothermic runaway reactions. Refer to GHS hazard codes (e.g., H314 for skin corrosion ) for protocol design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.